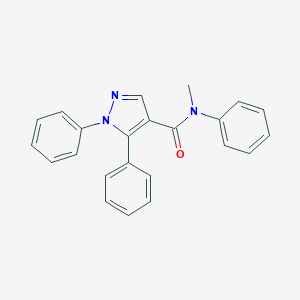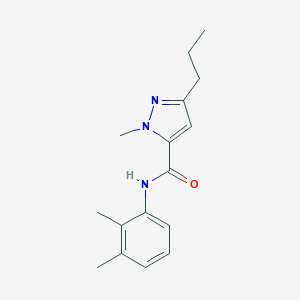
N-methyl-N,1,5-triphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N,1,5-triphenyl-1H-pyrazole-4-carboxamide, commonly known as Metformin, is a widely used drug in the treatment of type 2 diabetes. Metformin is a biguanide class of drugs that lowers blood sugar levels by decreasing the amount of glucose produced by the liver and improving insulin sensitivity.
Mecanismo De Acción
Metformin works by decreasing the amount of glucose produced by the liver and improving insulin sensitivity. It activates AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake by muscle cells, decreased glucose production by the liver, and improved insulin sensitivity.
Biochemical and Physiological Effects
Metformin has been shown to have a variety of biochemical and physiological effects. It has been shown to improve glucose uptake by muscle cells, decrease glucose production by the liver, reduce insulin resistance, and decrease inflammation. It has also been shown to have beneficial effects on lipid metabolism, blood pressure, and endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metformin has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. It is also relatively inexpensive and widely available. However, there are limitations to its use in lab experiments. It can be difficult to control for variables such as diet and exercise, which can affect its efficacy. Additionally, its effects may vary depending on the specific model being used.
Direcciones Futuras
There are several future directions for research on Metformin. One area of interest is its potential in cancer treatment. Studies have shown that Metformin may have anti-cancer properties and may be effective in preventing the development of certain types of cancer. Another area of interest is its potential in aging-related disorders. Studies have shown that Metformin may have anti-aging properties and may be effective in preventing or delaying the onset of age-related diseases. Additionally, there is ongoing research into the use of Metformin in combination with other drugs for the treatment of type 2 diabetes and other related conditions.
Métodos De Síntesis
Metformin is synthesized by the reaction of dimethylamine hydrochloride with 1-cyanoguanidine in the presence of a base. The resulting product is then reacted with triphenylphosphine and carbon tetrachloride to yield N-methyl-N,1,5-triphenyl-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
Metformin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes, metabolic syndrome, and other related conditions. It has also been investigated for its potential in cancer treatment, cardiovascular disease, and aging-related disorders.
Propiedades
Fórmula molecular |
C23H19N3O |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-methyl-N,1,5-triphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-25(19-13-7-3-8-14-19)23(27)21-17-24-26(20-15-9-4-10-16-20)22(21)18-11-5-2-6-12-18/h2-17H,1H3 |
Clave InChI |
QWTJTPGETOJFSD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)
![3-{[3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287044.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide](/img/structure/B287045.png)
![3-Methyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287046.png)
![6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287047.png)
![3-Ethyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287048.png)
![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)
![5-Methyl-3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzisoxazole](/img/structure/B287052.png)
![N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287059.png)
![1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287060.png)
![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)
![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)
![1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287063.png)

